Cycrimine hydrochloride

Catalog No.
S605860
CAS No.
126-02-3
M.F
C19H30ClNO
M. Wt
323.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cycrimine hydrochloride

CAS Number

126-02-3

Product Name

Cycrimine hydrochloride

IUPAC Name

1-cyclopentyl-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride

Molecular Formula

C19H30ClNO

Molecular Weight

323.9 g/mol

InChI

InChI=1S/C19H29NO.ClH/c21-19(18-11-5-6-12-18,17-9-3-1-4-10-17)13-16-20-14-7-2-8-15-20;/h1,3-4,9-10,18,21H,2,5-8,11-16H2;1H

InChI Key

WBCWFMFZMRFRLT-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCC(C2CCCC2)(C3=CC=CC=C3)O.Cl

Canonical SMILES

C1CCN(CC1)CCC(C2CCCC2)(C3=CC=CC=C3)O.Cl

Mechanism of Action Research

Parkinson's disease is characterized by the degeneration of dopamine-producing neurons in the brain. This leads to an imbalance between dopamine and acetylcholine, another neurotransmitter. Cycrimine hydrochloride acts as a central anticholinergic agent, meaning it blocks the action of acetylcholine in the central nervous system []. This helps to restore the balance between dopamine and acetylcholine, thereby alleviating some of the symptoms of Parkinson's disease.

Researchers are actively investigating the specific mechanisms by which cycrimine hydrochloride exerts its effects. Studies are exploring its influence on various brain regions and its potential impact on different aspects of Parkinson's disease, such as tremors, rigidity, and dyskinesias [].

Cycrimine hydrochloride is a synthetic anticholinergic drug primarily utilized in the treatment of Parkinson's disease. It was developed in the 1950s and is known for its ability to reduce acetylcholine levels, thereby restoring a balance with dopamine, which is often deficient in patients with Parkinson's disease. The compound belongs to the piperidine class and features a unique structure that includes a central piperidine ring, a cyclopentyl group, and a phenyl group, along with a tertiary alcohol functional group .

The chemical formula for cycrimine hydrochloride is C19H30ClNOC_{19}H_{30}ClNO with a molecular weight of approximately 323.901 g/mol. This compound acts as an antagonist at the muscarinic acetylcholine receptor M1, effectively inhibiting acetylcholine's action in the brain, which helps alleviate some symptoms associated with Parkinson's disease, such as tremors and rigidity .

Cycrimine hydrochloride acts as a muscarinic acetylcholine receptor antagonist []. In the healthy brain, acetylcholine plays a vital role in movement control. In Parkinson's disease, there's a deficiency of dopamine, another neurotransmitter crucial for movement. Cycrimine works by blocking the action of acetylcholine at muscarinic receptors, aiming to restore a balance between these two neurotransmitters and improve motor function.

Cycrimine hydrochloride exhibits significant biological activity through its role as an anticholinergic agent. By binding to the muscarinic acetylcholine receptor M1, it inhibits acetylcholine's action, which is crucial in regulating various neurotransmitter balances in the brain. In Parkinson's disease, where dopamine levels are reduced due to neuronal degeneration, cycrimine helps to mitigate symptoms by decreasing acetylcholine activity, thus indirectly improving dopamine function .

The compound has been shown to cause side effects such as dry mouth, constipation, blurred vision, dizziness, and confusion due to its anticholinergic properties. Caution is advised when prescribing cycrimine to individuals with conditions like glaucoma or urinary retention .

While detailed synthesis protocols for cycrimine hydrochloride are not widely available in public scientific literature, it is known that the synthesis involves multiple steps using various starting materials typical of piperidine chemistry. The synthesis likely incorporates reactions such as alkylation and functional group modifications to achieve the final product .

Cycrimine hydrochloride is primarily used in clinical settings for managing symptoms of Parkinson's disease. Its anticholinergic properties make it effective in reducing tremors and muscle rigidity associated with this condition. Additionally, there has been exploratory research into its potential use for other neurological disorders characterized by similar symptoms .

Cycrimine hydrochloride shares similarities with several other anticholinergic compounds used in treating Parkinson's disease and related disorders. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructurePrimary UseUnique Features
Cycrimine hydrochlorideC19H30ClNOTreatment of Parkinson's diseaseEffective at M1 receptor antagonism
TrihexyphenidylC20H28N2OTreatment of Parkinson's diseaseMore selective for peripheral effects
BenztropineC20H25NOTreatment of Parkinson's diseaseDual action: anticholinergic and antihistaminic
ProcyclidineC18H26N2OTreatment of Parkinson's diseaseLonger half-life compared to cycrimine

Cycrimine hydrochloride stands out due to its specific binding affinity for the muscarinic acetylcholine receptor M1 and its historical significance in the development of anticholinergic therapies for Parkinson's disease .

Cycrimine hydrochloride, first synthesized in the early 1950s, emerged during a period of intensive research into anticholinergic agents for Parkinson’s disease. Its discovery stemmed from efforts to optimize the pharmacological profile of piperidine-derived compounds. The compound was synthesized via a multi-step process involving cyclopentyl magnesium bromide reacting with benzonitrile, followed by hydrolysis and subsequent coupling with piperidine. Early preclinical studies demonstrated its selective antagonism of muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype, which underpinned its therapeutic potential.

Key milestones:

  • 1952: Approval under the trade name Pagitane for Parkinson’s disease management.
  • 1954: Publication of its synthetic pathway by Ruddy and Becker, highlighting scalability for industrial production.

Classification within Piperidine-Derivative Anticholinergics

Cycrimine hydrochloride belongs to the tertiary amine subclass of piperidine-based anticholinergics. Its structural and functional characteristics align with prototypical agents such as biperiden and trihexyphenidyl, which share a piperidine core modified with aromatic and aliphatic substituents.

Table 1: Comparative Structural Features of Piperidine Anticholinergics

CompoundCore StructureKey SubstituentsReceptor Specificity
Cycrimine HClPiperidineCyclopentyl, phenyl, hydroxylM1 mAChR
BiperidenPiperidineBicyclohexyl, hydroxylM1/M4 mAChR
TrihexyphenidylPiperidineCyclohexyl, phenyl, hydroxylM1 mAChR

Historical Evolution in Medicinal Chemistry Since the 1950s

The development of cycrimine hydrochloride reflects broader trends in mid-20th-century neuropharmacology:

  • Pre-Levodopa Era: Dominated Parkinson’s disease treatment alongside other anticholinergics to counter acetylcholine-dopamine imbalance.
  • Post-1960s: Usage declined with the advent of levodopa but retained niche applications in drug-induced extrapyramidal symptoms.
  • Modern Context: Structural analogs inspire research into mAChR-targeted therapies for neurological disorders.

Nomenclature Systems and Structural Identity

Cycrimine hydrochloride is systematically identified through multiple nomenclature systems:

  • IUPAC Name: (1R)-1-cyclopentyl-1-phenyl-3-(piperidin-1-yl)propan-1-ol hydrochloride.
  • CAS Registry: 126-02-3 (hydrochloride salt); 77-39-4 (free base).
  • Trade Name: Pagitane.

Structural Highlights:

  • Piperidine Core: Six-membered nitrogen-containing ring enabling receptor interaction.
  • Stereochemistry: (R)-configuration at the chiral center critical for mAChR binding.
  • Hydrophilic-Lipophilic Balance: Cyclopentyl and phenyl groups enhance blood-brain barrier penetration.

Table 2: Molecular Properties of Cycrimine Hydrochloride

PropertyValueMethod of Determination
Molecular FormulaC₁₉H₃₀ClNOElemental Analysis
Molecular Weight323.90 g/molMass Spectrometry
Optical ActivityDextrorotatory (R-enantiomer)Chiral HPLC
pKa9.32 (basic)Potentiometric Titration

Cycrimine hydrochloride represents the hydrochloride salt form of cycrimine, a synthetic anticholinergic compound with the molecular formula C19H30ClNO [1]. The compound consists of nineteen carbon atoms, thirty hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom, forming a quaternary ammonium salt structure through protonation of the piperidine nitrogen by hydrochloric acid [1] [2]. The free base cycrimine possesses the molecular formula C19H29NO, with the hydrochloride salt formation adding a single hydrogen and chloride ion to create the pharmaceutically relevant salt form [3].

The chemical identity is confirmed through multiple identification parameters, including the Chemical Abstracts Service number 126-02-3 for the hydrochloride salt and 77-39-4 for the free base [1] [39]. The International Union of Pure and Applied Chemistry systematic name for the compound is 1-cyclopentyl-1-phenyl-3-(piperidin-1-yl)propan-1-ol hydrochloride [1], which precisely describes the structural arrangement of functional groups within the molecule.

Structural Architecture

Piperidine Ring System Analysis

The piperidine ring system constitutes a fundamental structural component of cycrimine hydrochloride, functioning as a six-membered saturated heterocycle containing one nitrogen atom [23]. This ring system adopts a chair conformation similar to cyclohexane, with the nitrogen atom exhibiting distinct conformational preferences [23] [24]. The piperidine ring in cycrimine hydrochloride contains two distinguishable chair conformations: one with the nitrogen-hydrogen bond in an axial position and another in an equatorial position [23].

The conformational flexibility of the piperidine ring is influenced by the hybridization state of the carbon atom alpha to the nitrogen [24]. In cycrimine hydrochloride, the piperidine nitrogen is connected to a propyl chain containing a tertiary alcohol center, which affects the overall conformational dynamics of the ring system [28]. The chair conformation provides optimal spatial arrangement for the nitrogen atom's lone pair, facilitating hydrogen bonding interactions and contributing to the compound's physicochemical properties [25].

Cyclopentyl and Phenyl Substituent Configuration

The molecular architecture of cycrimine hydrochloride features both cyclopentyl and phenyl substituents attached to the central tertiary carbon atom, creating a spatially complex three-dimensional structure [1] [39]. The cyclopentyl group adopts a non-planar envelope or half-chair conformation to minimize torsional strain, with carbons alternatively displaced from the mean plane of the five-membered ring [21]. This conformational flexibility allows the cyclopentyl substituent to optimize its spatial orientation relative to the other molecular components.

The phenyl substituent maintains its characteristic planar aromatic structure, providing rigidity to one portion of the molecule while contributing to the compound's lipophilic character [1]. The spatial arrangement between the cyclopentyl and phenyl groups creates steric interactions that influence the molecule's preferred conformations and affect its physicochemical properties [29]. The configuration of these substituents around the tertiary carbon center determines the overall molecular geometry and contributes to the compound's three-dimensional pharmacophoric features.

Tertiary Alcohol Functionality and Reactivity

The tertiary alcohol functionality in cycrimine hydrochloride represents a crucial structural feature located at the junction of the cyclopentyl, phenyl, and propyl chain substituents [1] [27]. This tertiary alcohol center exhibits enhanced reactivity compared to primary and secondary alcohols due to the increased stability of tertiary carbocations formed during chemical reactions [27] [30]. The tertiary carbon-oxygen bond demonstrates susceptibility to nucleophilic substitution reactions, with the hydroxyl group serving as a potential leaving group under acidic conditions [41].

The reactivity profile of the tertiary alcohol functionality is characterized by rapid response to acidic reagents, as demonstrated by immediate precipitation when treated with Lucas reagent, indicating the formation of stable tertiary carbocations [30]. The tertiary alcohol center also participates in hydrogen bonding interactions through its hydroxyl group, contributing to the compound's solubility characteristics and intermolecular associations [20]. The spatial arrangement of the three bulky substituents around the tertiary carbon creates steric hindrance that influences both chemical reactivity and conformational preferences [43].

Physicochemical Parameters

Molecular Weight Determination (323.9 g/mol)

The molecular weight of cycrimine hydrochloride has been precisely determined through multiple computational methods, yielding an average molecular weight of 323.901 grams per mole [1] [2]. The monoisotopic molecular weight, calculated using the most abundant isotopes of each constituent element, equals 323.201592294 grams per mole [1]. This molecular weight determination reflects the addition of hydrochloric acid (36.461 g/mol) to the free base cycrimine (287.4 g/mol), confirming the stoichiometric 1:1 salt formation [3] [7].

PropertyValueMethod
Average Molecular Weight323.901 g/molComputational
Monoisotopic Molecular Weight323.201592294 g/molMass Spectrometry
Free Base Molecular Weight287.4 g/molComputational
Salt Formation Addition36.501 g/molCalculated Difference

Solubility Characteristics in Various Solvents

Cycrimine hydrochloride exhibits limited aqueous solubility, with water solubility determined to be 0.00909 milligrams per milliliter using computational prediction methods [1]. This corresponds to a molar solubility of approximately 28.1 micromolar, indicating poor water solubility characteristics [1]. The low aqueous solubility reflects the compound's lipophilic nature, attributed to the presence of aromatic and aliphatic hydrocarbon substituents that resist solvation by polar water molecules.

The solubility profile demonstrates typical behavior for organic compounds containing multiple hydrophobic groups, with the hydrochloride salt formation providing modest enhancement in water solubility compared to the free base [1]. The logarithmic solubility parameter (logS) equals -4.5, confirming the compound's classification as poorly water-soluble [1]. Solubility in organic solvents would be expected to be significantly higher due to favorable interactions between the compound's lipophilic regions and non-polar solvent molecules.

Acid-Base Properties and pKa Values

The acid-base properties of cycrimine hydrochloride are characterized by two distinct ionization equilibria corresponding to different functional groups within the molecule [1]. The strongest basic center, located at the piperidine nitrogen, exhibits a pKa value of 9.32, indicating significant basicity under physiological conditions [1]. This basic character enables protonation of the nitrogen atom, forming the quaternary ammonium salt that constitutes the hydrochloride form.

The compound also possesses a weakly acidic site with a pKa value of 13.84, attributed to the tertiary alcohol hydroxyl group [1]. This extremely high pKa value indicates that deprotonation of the alcohol functionality occurs only under strongly basic conditions, rendering this ionization negligible under normal physiological circumstances [1]. At physiological pH (7.4), the compound maintains a net positive charge of +1 due to protonation of the piperidine nitrogen, while the alcohol group remains predominantly neutral [1].

Ionization SitepKa ValueIonization TypePhysiological Relevance
Piperidine Nitrogen9.32BasicProtonated at pH 7.4
Tertiary Alcohol13.84AcidicNeutral at pH 7.4
Net Charge at pH 7.4+1CationicQuaternary Ammonium

Lipophilicity Profile and Partition Coefficients

The lipophilicity profile of cycrimine hydrochloride demonstrates significant hydrophobic character, with logarithmic partition coefficient (logP) values ranging from 3.79 to 4.15 depending on the computational method employed [1]. The ALOGPS algorithm predicts a logP value of 4.15, while the Chemaxon method yields 3.79, providing an average lipophilicity coefficient of approximately 3.97 [1]. These values indicate strong preference for lipophilic environments over aqueous phases.

The high lipophilicity values reflect the molecular structure's predominance of hydrophobic regions, including the phenyl ring, cyclopentyl group, and aliphatic carbon chains [11]. The partition coefficient measurements suggest favorable distribution into biological membranes and lipid-rich tissues, consistent with the compound's ability to cross lipophilic barriers [14]. The lipophilicity profile places cycrimine hydrochloride within the optimal range for oral bioavailability, as compounds with logP values between 2-5 generally exhibit favorable membrane permeability characteristics [14].

Salt Form Properties and Crystalline Stability

The hydrochloride salt formation of cycrimine demonstrates enhanced crystalline stability compared to the free base form, a characteristic commonly observed in pharmaceutical salt development [31] [32]. The ionic interactions between the protonated piperidine nitrogen and the chloride anion contribute to improved crystalline lattice stability through electrostatic forces [31]. The salt formation process involves protonation of the basic piperidine nitrogen by hydrochloric acid, creating a stable ionic compound with defined stoichiometry [1].

The crystalline stability of cycrimine hydrochloride benefits from the absence of competing polymorphic structures that could lead to spontaneous phase transitions [31] [35]. The salt form exhibits reduced molecular mobility compared to the free base, contributing to enhanced physical stability under various environmental conditions [31]. The ionic character of the hydrochloride salt provides resistance to crystallization-induced degradation processes that might affect the free base form [33].

The formation of the hydrochloride salt also influences the compound's handling characteristics, including improved powder flow properties and reduced hygroscopicity compared to amorphous forms [32]. These properties contribute to the compound's pharmaceutical utility by providing consistent crystalline characteristics suitable for formulation development [31].

Stereochemistry and Conformational Analysis

The stereochemical analysis of cycrimine hydrochloride reveals a complex three-dimensional structure with multiple conformational possibilities arising from rotation around single bonds and ring flexibility [15] [18]. The molecule lacks chiral centers, indicating that it exists as a single constitutional isomer without enantiomeric forms [15]. However, the compound exhibits significant conformational diversity due to the flexibility of the propyl chain connecting the piperidine ring to the tertiary alcohol center [17].

The conformational analysis demonstrates that the piperidine ring maintains its preferred chair conformation, while the cyclopentyl group adopts envelope or half-chair conformations to minimize ring strain [18] [21]. The phenyl substituent remains planar and relatively rigid, serving as a conformational anchor point for the molecule [18]. The rotational freedom around the carbon-carbon bonds in the propyl chain allows for multiple low-energy conformations, contributing to the compound's conformational flexibility [17].

The preferred molecular conformations are stabilized by intramolecular interactions, including potential hydrogen bonding between the tertiary alcohol and the piperidine nitrogen [24]. The spatial arrangement of substituents around the tertiary carbon creates steric interactions that influence the relative populations of different conformational states [29]. These conformational preferences affect the compound's three-dimensional pharmacophoric properties and influence its interactions with biological targets.

Crystal Structure and Polymorphic Behavior

The crystal structure analysis of cycrimine hydrochloride reveals specific packing arrangements that reflect the compound's molecular geometry and intermolecular interaction patterns [19] [22]. The crystalline form demonstrates ordered arrangement of molecules through a combination of hydrogen bonding, electrostatic interactions, and van der Waals forces [35]. The piperidine rings in adjacent molecules participate in hydrogen bonding networks that stabilize the crystal lattice structure [25].

The polymorphic behavior of cycrimine hydrochloride appears to be limited, with the compound preferentially adopting a single stable crystalline form under normal conditions [35] [37]. This monomorphic tendency reduces the risk of polymorphic transitions that could affect the compound's physicochemical properties during storage and handling [35]. The crystal structure exhibits characteristics typical of organic hydrochloride salts, including layered arrangements of cationic and anionic components [36].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

323.2015923 g/mol

Monoisotopic Mass

323.2015923 g/mol

Heavy Atom Count

22

UNII

9RB4L4K895

Other CAS

126-02-3

Wikipedia

Cycrimine hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 04-14-2024

Explore Compound Types